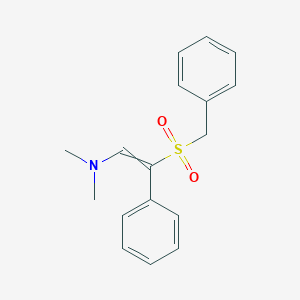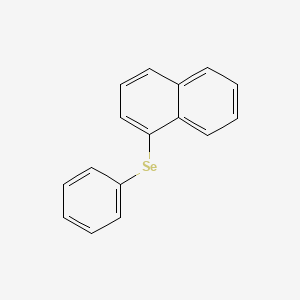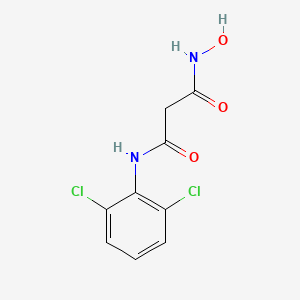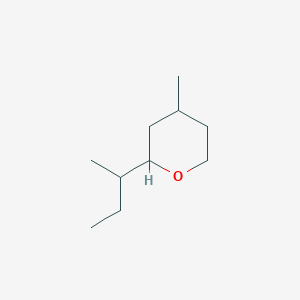![molecular formula C19H33O4- B14489688 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate CAS No. 64912-30-7](/img/structure/B14489688.png)
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a carbonyl group, an ester linkage, and a long aliphatic chain with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of pentadec-4-enoic acid with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts, such as acidic or basic resins, can further enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The double bond in the aliphatic chain can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the ester group.
Isopropyl pentadec-4-enoate: Similar ester but with a different alcohol component.
Methyl pentadec-4-enoate: Similar ester but with a methyl group instead of isopropyl.
Uniqueness
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is unique due to its combination of a long aliphatic chain with a double bond and an ester linkage. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
64912-30-7 |
|---|---|
Molekularformel |
C19H33O4- |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
3-propan-2-yloxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-18(20)21)19(22)23-16(2)3/h13-14,16-17H,4-12,15H2,1-3H3,(H,20,21)/p-1 |
InChI-Schlüssel |
HDEFEZKLOFBMPL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)




![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)




![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

